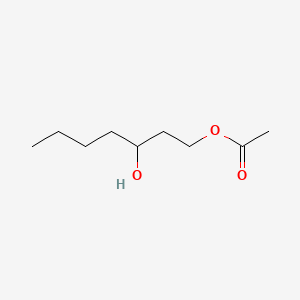
3-Hydroxyheptyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyheptyl acetate is an organic compound with the molecular formula C9H18O3. It is a colorless liquid known for its distinctive aromatic fruity odor . This compound is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxyheptyl acetate can be synthesized through the esterification of 3-hydroxyheptanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: 3-Hydroxyheptyl acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxoheptyl acetate or 3-hydroxyheptanoic acid.
Reduction: Formation of 3-hydroxyheptanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
3-Hydroxyheptyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a bioactive compound with therapeutic properties.
Industry: It is used in the fragrance and flavor industry due to its pleasant odor.
作用機序
The mechanism of action of 3-hydroxyheptyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 3-hydroxyheptanol and acetic acid. These products can then participate in various metabolic pathways, influencing cellular processes.
類似化合物との比較
Ethyl acetate: A common ester with a similar fruity odor but different molecular structure.
Methyl butyrate: Another ester with a fruity odor, used in flavor and fragrance applications.
Isopropyl acetate: Known for its solvent properties and pleasant odor.
Uniqueness: 3-Hydroxyheptyl acetate is unique due to the presence of both a hydroxyl group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate.
特性
CAS番号 |
39920-56-4 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
3-hydroxyheptyl acetate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-9(11)6-7-12-8(2)10/h9,11H,3-7H2,1-2H3 |
InChIキー |
WFLFWEJJPIIYBD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCOC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




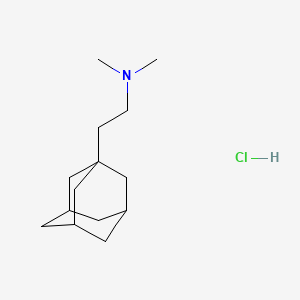
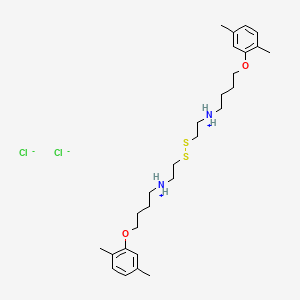
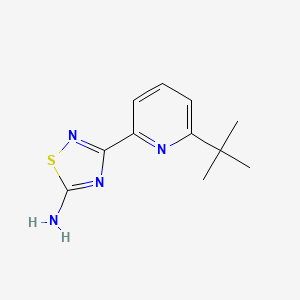
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
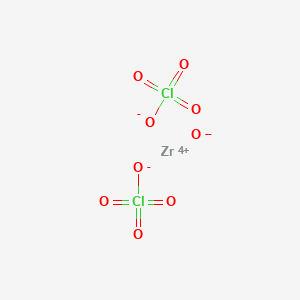
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
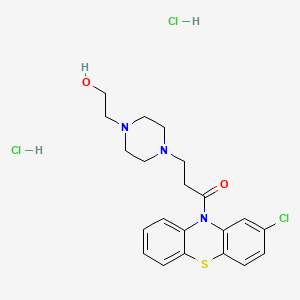
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
